molecular formula C7H5ClO<br>C6H5COCl<br>C6H5COCl<br>C7H5ClO B041296 Benzoyl chloride CAS No. 98-88-4

Benzoyl chloride

Cat. No.: B041296
CAS No.: 98-88-4
M. Wt: 140.56 g/mol
InChI Key: PASDCCFISLVPSO-UHFFFAOYSA-N
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Description

It is a colorless, fuming liquid with a pungent odor, primarily used in the production of peroxides, dyes, perfumes, pharmaceuticals, and resins .

Synthetic Routes and Reaction Conditions:

    From Benzotrichloride: Benzoyl chloride can be produced from benzotrichloride using either water or benzoic acid:

    From Benzoic Acid: It can also be prepared by reacting benzoic acid with phosphorus pentachloride or thionyl chloride:

    From Benzaldehyde: An early method involved the chlorination of benzaldehyde:

Industrial Production Methods:

Types of Reactions:

    Hydrolysis: this compound reacts with water to produce benzoic acid and hydrochloric acid:

    Esterification: It reacts with alcohols to form esters:

    Amidation: It reacts with amines to form amides:

    Friedel-Crafts Acylation: It undergoes acylation with aromatic compounds to form benzophenones:

Common Reagents and Conditions:

Major Products:

Biochemical Analysis

Biochemical Properties

Benzoyl chloride is a typical acyl chloride . It reacts with alcohols to give the corresponding esters . Similarly, it reacts with amines to give the amide . These reactions of this compound with alcohols and amines are fundamental in biochemical reactions, especially in the formation of ester and amide bonds, which are prevalent in biomolecules like proteins and nucleic acids .

Cellular Effects

Given its reactivity, it can potentially influence cell function by reacting with cellular biomolecules, altering their structure and function .

Molecular Mechanism

At the molecular level, this compound can exert its effects through its reactivity with various biomolecules. It can form ester or amide bonds with alcohols or amines, respectively . This can lead to changes in the structure and function of these biomolecules, potentially influencing processes such as enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Given its reactivity, it is likely that it would react with other substances in the environment over time .

Dosage Effects in Animal Models

Given its reactivity and potential for toxicity, it is likely that higher doses could have adverse effects .

Metabolic Pathways

Given its reactivity, it could potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its small size and lipophilic nature, it could potentially diffuse across cell membranes and distribute throughout the cell .

Subcellular Localization

Given its small size and lipophilic nature, it could potentially localize to various compartments or organelles within the cell .

Scientific Research Applications

Benzoyl chloride is widely used in various fields:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

benzoyl chloride
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InChI

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H
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InChI Key

PASDCCFISLVPSO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)Cl
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Molecular Formula

C7H5ClO, Array, C6H5COCl
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DSSTOX Substance ID

DTXSID9026631
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Molecular Weight

140.56 g/mol
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Physical Description

Benzoyl chloride appears as a colorless fuming liquid with a pungent odor. Flash point 162 °F. Lachrymator, irritating to skin and eyes. Corrosive to metals and tissue. Density 10.2 lb / gal. Used in medicine and in the manufacture of other chemicals., Liquid, Colorless, fuming liquid with a pungent odor; [HSDB] Colorless to slightly brown liquid; [CHRIS], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR., A colorless fuming liquid with a pungent odor.
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Boiling Point

387 °F at 760 mmHg (NTP, 1992), 201 °C, BP: 197.2 °C at 760 mm Hg, 197.2 °C, 387 °F
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Flash Point

162 °F (NTP, 1992), 68 °C, 72 °C (162 °F) - closed cup, 162 °F (72 °C)(open cup), 68 °C (closed cup), 72 °C c.c., 162 °F
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Solubility

Decomposes (NTP, 1992), Decomposed by water, alcohol, Miscible with ethyl ether; soluble in benzene, carbon tetrachloride, carbon disulfide, Miscible with ether, benzene, carbon disulfide, oils, Soluble in ether and carbon disulfide, Solubility in water: reaction
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Density

1.211 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2070 at 25 °C/4 °C, Relative density (water = 1): 1.21, 1.211
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Vapor Density

4.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.88 (Air = 1), Relative vapor density (air = 1): 4.88, 4.88
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Vapor Pressure

0.4 mmHg at 68 °F ; 1 mmHg at 89.8 °F (NTP, 1992), 0.7 [mmHg], VP: 1 mm Hg at 32.1 °C, 0.700 mm Hg at 25 °C, extrapolated, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg
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Impurities

Maximum Limits of Impurities: residue after ignition 0.005%; phosphorus compounds (as P) 0.002%; heavy metals (as Pb) 0.001%; iron (Fe) 0.001%.
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Color/Form

Liquid, Transparent, colorless liquid, Colorless, fuming liquid, Colorless to slightly yellow liquid

CAS No.

98-88-4
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
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Melting Point

30.2 °F (NTP, 1992), -0.5 °C, -1 °C, 30.2 °F
Record name BENZOYL CHLORIDE
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URL https://cameochemicals.noaa.gov/chemical/2594
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzoyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZOYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name BENZOYL CHLORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/778
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

2-Phenyl-benzooxazole-6-carboxylic acid, 1v. A mixture of methyl 2-phenyl-benzooxazole-6-carboxylate 1u (0.37 g, 1.46 mmol) and LiOH (0.10 g, 4.2 mmol) in THF (4 mL), MeOH (4 mL), and H2O (4 mL) was stirred at room temperature for 6 h. Aqueous 1N HCl solution was added to the mixture to adjust pH to 3-4. The resulting mixture was extracted with EtOAc (2×). The organic solution was washed with aq. NaCl, dried over Na2SO4 and concentrated to give 1t (0.34 g).
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4 mL
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Synthesis routes and methods II

Procedure details

A mixture of methyl 2-phenyl-benzooxazole-6-carboxylate 1u (0.37 g, 1.46 mmol) and LiOH (0.10 g, 4.2 mmol) in THF (4 mL), MeOH (4 mL), and H2O (4 mL) was stirred at room temperature for 6 h. Aqueous 1N HCl solution was added to the mixture to adjust pH to 3˜4. The resulting mixture was extracted with EtOAc (2×). The organic solution was washed with aq. NaCl, dried over Na2SO4 and concentrated to give 1t (0.34 g).
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
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Quantity
4 mL
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reactant
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4 mL
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4 mL
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Synthesis routes and methods III

Procedure details

A reactor was charged with 358 μl (1.7 eq, 179 μmol) of 0.5M triethylamine-chloroform solution containing 420 μl (105 μl mol, 50 mg) of 2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester (0.25M-CHCl3) obtained by the Example 17, benzoyl chloride (1.5 eq, 22 mg) was added thereto and the mixture was stirred for 2.5 hours. After completing the reaction, 139 mg (157.5 μmol) of an aminomethylated polystyrene resin (product of Novabiochem) was added to the system and stirred for 12 hours. The solution was put on a Silica cartridge (product of Waters) and developed with a hexane/ethyl acetate mixture (1/2) and the obtained solution was distilled to remove the solvent.
Name
triethylamine chloroform
Quantity
358 μL
Type
reactant
Reaction Step One
Name
2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester
Quantity
420 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

16.5 parts of 6-(4'-aminophenylamino)-1-hydroxynaphthalene-3-sulfonic acid are dissolved in 1500 parts of hot water. After cooling down to room temperature, 9.65 parts of 4-chlorobenzoyl chloride are added dropwise in the course of about 30 minutes and the reaction mixture is reacted at a pH maintained at 6 until the consumption of sodium hydroxide solution has ceased (duration about 2.5 to 4 hours). Then the pH is adjusted to 1 with hydrochloric acid and the product is salted out with sodium chloride. Filtering off with suction and drying gives the compound of the formula ##STR72## The replacement of 4-chlorobenzoyl chloride with an equivalent amount of benzoyl chloride or 3-chlorobenzoyl chloride gives analogous intermediates.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoyl chloride
Reactant of Route 2
Reactant of Route 2
Benzoyl chloride
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Reactant of Route 3
Benzoyl chloride
Reactant of Route 4
Reactant of Route 4
Benzoyl chloride
Reactant of Route 5
Reactant of Route 5
Benzoyl chloride
Reactant of Route 6
Reactant of Route 6
Benzoyl chloride
Customer
Q & A

ANone: The molecular formula of benzoyl chloride is C7H5ClO, and its molecular weight is 140.57 g/mol.

ANone: this compound exhibits characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. A strong absorption band around 1740-1770 cm-1 in the IR spectrum corresponds to the carbonyl (C=O) stretching vibration. [, ] In proton NMR, the aromatic protons typically appear between 7.0 and 8.5 ppm, while the absence of a signal for an acidic proton confirms the replacement of the -OH group in benzoic acid with -Cl. [, ]

ANone: No, this compound readily hydrolyzes in the presence of water to form benzoic acid and hydrochloric acid. [, , ]

ANone: Reactions involving this compound, such as tritylation, can be hindered or prevented in a nitrogen atmosphere, highlighting its sensitivity to oxygen and potential for oxidation. []

ANone: this compound serves as an acylating agent in Friedel-Crafts acylations, reacting with aromatic compounds like dibenzofuran in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce an acyl group onto the aromatic ring. []

ANone: Yes, this compound is a versatile reagent for synthesizing various heterocyclic compounds. For example, it reacts with ethylenediamine in the presence of heteropolyacid catalysts to produce 2-imidazoles through an oxidative conversion process. []

ANone: Molecular docking simulations are employed to predict the binding affinity and interactions of this compound derivatives with target proteins, such as cyclooxygenase-2 (COX-2), to assess their potential analgesic activity. []

ANone: Yes, QSAR models have been developed to correlate the analgesic activity of this compound derivatives with their physicochemical properties, such as lipophilicity (ClogP), highlighting the influence of structural modifications on biological activity. []

ANone: Electron-withdrawing groups (e.g., -NO2, -Cl) on the this compound ring generally enhance its reactivity in nucleophilic substitution reactions, while electron-donating groups (e.g., -CH3, -OCH3) decrease it. This is because electron-withdrawing groups make the carbonyl carbon more electrophilic. [, , , , ]

ANone: Studies on the methanolysis of p-benzyloxybenzoyl chlorides suggest that the benzyloxy group exhibits a smaller electron-donating effect compared to a methoxy group, leading to subtle differences in reaction rates compared to this compound. []

ANone: this compound reacts readily with primary and secondary amines to form amides. This reaction is often facilitated by the presence of a non-nucleophilic base to neutralize the HCl byproduct. [, ]

ANone: Similar to its reaction with amines, this compound reacts with alcohols to form esters in a process called esterification. [, ]

ANone: Due to its reactivity and potential to release HCl upon hydrolysis, this compound should be handled with care. It is crucial to wear appropriate personal protective equipment, work in a well-ventilated area, and avoid contact with skin, eyes, and mucous membranes.

ANone: Capillary gas chromatography (GC) coupled with a flame ionization detector (FID) is a widely used technique for quantifying this compound. [] For complex matrices like biological samples, pre-extraction derivatization with this compound followed by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers a sensitive and selective approach for quantifying amine- and alcohol-containing metabolites. [, ]

ANone: Benzoic anhydride can be used as a milder alternative to this compound in some reactions. Additionally, activated esters of benzoic acid, such as the N-hydroxysuccinimide ester, can be employed for benzoylation reactions under specific conditions. [, ]

ANone: Yes, alternative synthetic routes have been explored to enhance the industrial production of this compound. One approach involves using toluene as the starting material, converting it to benzotrichloride via photochloration, followed by acylation with benzoic acid in the presence of a catalyst to yield this compound. []

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